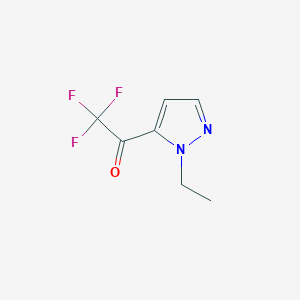

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one

CAS No.:

Cat. No.: VC18112397

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3N2O |

|---|---|

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 1-(2-ethylpyrazol-3-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-2-12-5(3-4-11-12)6(13)7(8,9)10/h3-4H,2H2,1H3 |

| Standard InChI Key | XQTSWJDLOKNBNE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC=N1)C(=O)C(F)(F)F |

Introduction

1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound featuring a pyrazole ring and a trifluoroethanone moiety. This structure is significant due to the presence of an ethyl group attached to the pyrazole nitrogen, which enhances its lipophilicity and potential biological activity. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 210.16 g/mol.

Synthesis Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves complex organic reactions. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often require multi-step reactions involving the formation of the pyrazole ring and subsequent introduction of the trifluoroethanone group. Common techniques may include nucleophilic substitution, condensation reactions, or metal-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one. A comparison of these compounds highlights their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol | Contains hydroxyl group instead of ketone | |

| 3-Ethyl-4-phenyloxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol | Incorporates phenoxy group | |

| 1-Ethyl-N-(3-methylpyrazol-4-yl)acetamide | Lacks trifluoromethyl group |

The presence of the trifluoromethyl and ketone functionalities in 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one distinguishes it from other pyrazole derivatives, potentially enhancing its lipophilicity and stability in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume